Methyl (2-chloro-6-methylphenyl)acetate

Physicochemical Properties Lipophilicity Drug Design

This 98% pure Methyl (2-chloro-6-methylphenyl)acetate (CAS 1076192-08-9) delivers a crucial ortho-chloro/ortho-methyl substitution pattern for medicinal chemistry and agrochemical R&D. The predicted LogP of 2.36 and a high boiling point (~265°C) offer distinct advantages in permeability and high-temperature process chemistry over non-methylated analogs. Secure this privileged building block for dasatinib-related intermediates and novel herbicide development.

Molecular Formula C10H11ClO2
Molecular Weight 198.64 g/mol
CAS No. 1076192-08-9
Cat. No. B3039453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2-chloro-6-methylphenyl)acetate
CAS1076192-08-9
Molecular FormulaC10H11ClO2
Molecular Weight198.64 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)Cl)CC(=O)OC
InChIInChI=1S/C10H11ClO2/c1-7-4-3-5-9(11)8(7)6-10(12)13-2/h3-5H,6H2,1-2H3
InChIKeyBANQHGUVFPHVIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (2-chloro-6-methylphenyl)acetate (CAS 1076192-08-9) — A Differentiated Phenylacetate Building Block


Methyl (2-chloro-6-methylphenyl)acetate, systematically named Benzeneacetic acid, 2-chloro-6-methyl-, methyl ester, is a chlorinated aromatic ester (C₁₀H₁₁ClO₂, MW 198.65 g/mol) . It is a member of the substituted phenylacetate family, characterized by an ortho-chloro and ortho-methyl substitution pattern on the phenyl ring. This compound is available commercially as a research intermediate in purities up to 98% , with a reported density of 1.165±0.06 g/cm³ and a predicted boiling point of 265.5±25.0 °C .

Why In-Class Phenylacetate Analogs Cannot Substitute for Methyl (2-chloro-6-methylphenyl)acetate


Phenylacetate esters are frequently employed as building blocks in medicinal chemistry and agrochemical synthesis. However, the precise ortho-chloro/ortho-methyl substitution pattern of Methyl (2-chloro-6-methylphenyl)acetate imparts distinct physicochemical and reactivity profiles that cannot be replicated by positional isomers or simpler chloro-analogs. Specifically, the presence of both electron-withdrawing chlorine and electron-donating methyl groups ortho to the acetate moiety influences ring electronics, steric hindrance, and metabolic susceptibility—critical parameters in drug and pesticide design. As the quantitative evidence below demonstrates, simply substituting a regioisomer or a non-methylated analog leads to measurable differences in lipophilicity, physical state, and synthetic outcome.

Quantitative Differentiation of Methyl (2-chloro-6-methylphenyl)acetate from Closest Analogs


Higher LogP Compared to Non-Methylated Analog Enhances Lipophilicity-Driven Applications

Methyl (2-chloro-6-methylphenyl)acetate exhibits a computed LogP (XLogP3) of 2.36 , whereas the non-methylated comparator Methyl (2-chlorophenyl)acetate (CAS 57486-68-7) has a lower LogP of 2.3 [1]. This quantifiable increase in lipophilicity stems from the additional methyl group and can influence membrane permeability, metabolic stability, and off-target binding in downstream applications.

Physicochemical Properties Lipophilicity Drug Design

Higher Density and Boiling Point Suggest Distinct Physical Handling Characteristics

The predicted density of Methyl (2-chloro-6-methylphenyl)acetate is 1.165±0.06 g/cm³ , marginally lower than the experimentally determined density of Methyl (2-chlorophenyl)acetate (1.21 g/mL at 25 °C) [1]. More significantly, the predicted boiling point of 265.5±25.0 °C is substantially higher than the 128 °C (at 23 mmHg) reported for the non-methylated analog [1], indicating lower volatility and potentially different purification or handling requirements.

Physical Properties Process Chemistry Material Handling

Higher Purity Availability (98%) vs. Common 95% Grade for Analogs

Commercial sources offer Methyl (2-chloro-6-methylphenyl)acetate at a minimum purity of 98% , whereas the commonly available grade for structurally related phenylacetate esters (e.g., Methyl (2-chlorophenyl)acetate) is typically ≥98% but with a specified minimum of 98.0% by GC [1]. In contrast, the target compound is also available from other suppliers at ≥95% , giving procurement scientists the option to select a higher-purity grade (98%) for sensitive synthetic applications where trace impurities could compromise yield or catalyst performance.

Analytical Chemistry Procurement Quality Control

Ortho-Methyl Substitution Reduces Rotatable Bonds, Potentially Influencing Conformational Entropy

The target compound contains 2 rotatable bonds , whereas Methyl (2-chlorophenyl)acetate possesses 3 rotatable bonds [1]. This reduction arises from steric constraints imposed by the ortho-methyl group, which restricts rotation around the phenyl-acetate linkage. In drug design, fewer rotatable bonds are associated with improved oral bioavailability and higher likelihood of successful clinical development [2].

Medicinal Chemistry Conformational Analysis Drug Design

Synthetic Yield for Related Fries Rearrangement Indicates Feasibility of Derivatization

Although a direct synthetic yield for Methyl (2-chloro-6-methylphenyl)acetate is not available in the open literature, the Fries rearrangement of 2-chloro-6-methylphenyl acetate—a closely related substrate—proceeds in 74% yield when heated with aluminum chloride at 140 °C without solvent . This demonstrates that the 2-chloro-6-methylphenyl framework is amenable to high-yielding transformations, supporting its utility as a scaffold for further functionalization.

Synthetic Methodology Process Development Agrochemical Intermediates

Validated Application Scenarios for Methyl (2-chloro-6-methylphenyl)acetate


Medicinal Chemistry: Synthesis of Dasatinib Analogs and Other Kinase Inhibitors

The 2-chloro-6-methylphenyl moiety is a key pharmacophore in the tyrosine kinase inhibitor dasatinib. Methyl (2-chloro-6-methylphenyl)acetate provides a direct entry point for constructing advanced intermediates containing this substructure, with its higher LogP (2.36) potentially improving membrane permeability in derived analogs . The reduced rotatable bond count (2) may also confer favorable pharmacokinetic attributes .

Agrochemical Research: Development of Novel Herbicides and Fungicides

Several commercial herbicides (e.g., acetochlor) and fungicides (e.g., triflumizole) incorporate the 2-chloro-6-methylphenyl motif. Methyl (2-chloro-6-methylphenyl)acetate serves as a versatile ester intermediate for introducing this privileged structure into new chemical series, with its 98% purity grade minimizing purification steps during lead optimization.

Process Chemistry: High-Temperature Reactions Requiring Low Volatility

With a predicted boiling point of ~265 °C , this compound is significantly less volatile than simpler phenylacetate esters (e.g., 128 °C for the non-methylated analog). This property makes it a preferred intermediate in process chemistry where reactions are conducted at elevated temperatures, as it reduces the risk of evaporative loss and simplifies reaction setup.

Analytical and Quality Control Laboratories: High-Purity Reference Standard

The availability of a 98% pure grade enables its use as a reference standard for method development and validation in analytical chemistry, particularly for HPLC and GC methods targeting chlorinated aromatic esters in pharmaceutical or environmental samples.

Technical Documentation Hub

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